1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
- 1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Comparison: 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with molecular targets.
Properties
Molecular Formula |
C9H10ClN3S |
---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12) |
InChI Key |
RBBGGMXQIMAKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CSC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.